5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid: is a heterocyclic compound that features both pyridine and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to act as ligands in coordination chemistry . The compound’s unique structure makes it a valuable candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-aminopyridine with glyoxal and ammonium acetate can yield the desired imidazole derivative .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The Suzuki–Miyaura coupling reaction is also employed in some cases to introduce the pyridine ring into the imidazole framework .
Chemical Reactions Analysis
Types of Reactions: 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyridine ring.
Major Products:
- Oxidation can yield N-oxides.
- Reduction can produce alcohols or aldehydes.
- Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Chemistry: In chemistry, 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its ability to coordinate with metals makes it useful in the development of coordination polymers and metal-organic frameworks .
Biology: The compound’s biological activity is of interest in drug discovery and development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anticancer and anti-inflammatory properties .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures .
Mechanism of Action
The mechanism of action of 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to chelate metal ions also plays a role in its biological activity, as it can interfere with metal-dependent processes in cells .
Comparison with Similar Compounds
5-(pyridin-3-yl)isophthalic acid: Similar in structure but with different coordination properties.
Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazole and pyridine rings but differ in their substitution patterns and biological activities.
Uniqueness: 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and biological activity. Its dual-ring structure provides a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
4-pyridin-3-yl-1H-imidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-7(11-5-12-8)6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSALIAQYLYUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(NC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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